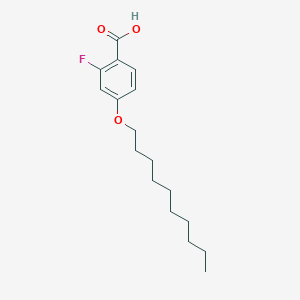

4-(Decyloxy)-2-fluorobenzoic acid

Übersicht

Beschreibung

Cephalosporanic acid, 7-amino, is a core chemical structure used in the synthesis of cephalosporin antibiotics. This compound is derived from cephalosporin C, a natural antibiotic produced by the fungus Cephalosporium acremonium. Cephalosporins are a large group of β-lactam antibiotics that are closely related to penicillins and are used to treat a wide range of bacterial infections .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 7-Amino-Cephalosporansäure kann sowohl durch chemische als auch durch enzymatische Verfahren synthetisiert werden. Das chemische Verfahren beinhaltet die Deacylierung von Cephalosporin C unter Verwendung toxischer Reagenzien, während das enzymatische Verfahren Enzyme wie D-Aminosäure-Oxidase und Glutaryl-Acylase verwendet, um das gleiche Ergebnis zu erzielen . Das enzymatische Verfahren ist aufgrund seiner Umweltfreundlichkeit und Effizienz zu bevorzugen.

Industrielle Produktionsverfahren: In industriellen Umgebungen wird 7-Amino-Cephalosporansäure typischerweise durch enzymatische Umwandlung von Cephalosporin C hergestellt. Dieser Prozess beinhaltet die Verwendung rekombinanter Stämme von Acremonium chrysogenum, die Cephalosporin C-Acylase exprimieren, wodurch die direkte Umwandlung von Cephalosporin C in 7-Amino-Cephalosporansäure ermöglicht wird .

Chemische Reaktionsanalyse

Reaktionstypen: 7-Amino-Cephalosporansäure unterliegt verschiedenen chemischen Reaktionen, darunter Acylierung, Oxidation und Substitution. Diese Reaktionen sind für die Synthese verschiedener Cephalosporin-Derivate unerlässlich.

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Cephalosporin-Antibiotika wie Cefotaxim und Cefpodoximeproxetil .

Wissenschaftliche Forschungsanwendungen

7-Amino-Cephalosporansäure hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Sie dient als Schlüsselzwischenprodukt bei der Synthese von halbsynthetischen Cephalosporinen, die weit verbreitete Antibiotika sind . Darüber hinaus wird sie bei der Entwicklung neuer Antibiotika mit verbesserter Wirksamkeit und reduzierter Resistenz eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von 7-Amino-Cephalosporansäure beinhaltet die Hemmung der bakteriellen Zellwandsynthese. Diese Verbindung zielt auf Penicillin-bindende Proteine (PBPs) in Bakterien ab und verhindert die Vernetzung von Peptidoglykanketten, die für die Integrität der Zellwand unerlässlich sind . Dies führt zur Schwächung und schließlich zur Lyse der Bakterienzelle.

Analyse Chemischer Reaktionen

Types of Reactions: Cephalosporanic acid, 7-amino, undergoes various chemical reactions, including acylation, oxidation, and substitution. These reactions are essential for the synthesis of different cephalosporin derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various cephalosporin antibiotics such as cefotaxime and cefpodoxime proxetil .

Wissenschaftliche Forschungsanwendungen

Liquid Crystal Technologies

Hydrogen-Bonded Nematic Liquid Crystals (HBLC)

One of the primary applications of 4-(Decyloxy)-2-fluorobenzoic acid is in the study of hydrogen-bonded nematic liquid crystals. These materials are essential for developing advanced display technologies due to their unique optical properties.

- Methods of Application : Techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are used to analyze phase transitions and thermal behavior.

- Results : Studies have shown that mixtures containing this compound exhibit increased phase transition temperatures with higher heating rates, indicating its potential in enhancing thermal stability in liquid crystal applications.

Synthesis of Polymers

Polysiloxane-Based Side-Chain Liquid Crystal Elastomers (LCEs)

This compound is utilized in synthesizing polysiloxane-based side-chain liquid crystal elastomers, which are materials with both elastic and liquid crystalline properties.

- Methods of Application : The synthesis involves hydrosilylation reactions, often using reagents like tetra-n-butylammonium bromide and sodium hydride in dimethylformamide.

- Results : The resulting elastomers show improved mechanical properties when combined with alkyl- and azo-based liquid crystals compared to those with phenyl- or biphenyl-based counterparts.

Emerging research suggests that this compound may possess antibacterial properties similar to other benzoic acids. The long alkyl chain enhances lipophilicity, potentially improving membrane penetration and biological activity against various bacterial strains.

Wirkmechanismus

Cephalosporanic acid, 7-amino, is unique among β-lactam antibiotics due to its broad spectrum of activity and low toxicity. Similar compounds include penicillins and other cephalosporins such as cephalothin and cefazolin . Compared to these compounds, cephalosporanic acid, 7-amino, offers advantages in terms of stability and resistance to β-lactamase enzymes .

Vergleich Mit ähnlichen Verbindungen

7-Amino-Cephalosporansäure ist unter den β-Lactam-Antibiotika einzigartig aufgrund ihres breiten Wirkungsspektrums und ihrer geringen Toxizität. Ähnliche Verbindungen umfassen Penicilline und andere Cephalosporine wie Cephalothin und Cefazolin . Im Vergleich zu diesen Verbindungen bietet 7-Amino-Cephalosporansäure Vorteile in Bezug auf Stabilität und Resistenz gegenüber β-Lactamase-Enzymen .

Liste ähnlicher Verbindungen:

- Penicillin G

- Cephalothin

- Cefazolin

- Cefotaxim

- Cefpodoximeproxetil

Biologische Aktivität

4-(Decyloxy)-2-fluorobenzoic acid (CAS No. 106316-02-3) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C17H25FO3

- Molecular Weight : 288.38 g/mol

- IUPAC Name : this compound

The presence of the decyloxy group and the fluorine atom contributes to its unique properties, influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with cellular pathways:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties, potentially inhibiting the growth of various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.

- Cytotoxicity Against Cancer Cells : Research indicates that this compound may induce apoptosis in certain cancer cell lines. The exact molecular pathways involved are still under investigation, but it is hypothesized that the compound may affect signaling pathways related to cell proliferation and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, highlighting its potential therapeutic applications:

- Antibacterial Activity : In a laboratory setting, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones, indicating effective antibacterial action.

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that at certain concentrations, it effectively reduced cell viability, suggesting its potential as an anticancer agent.

- In Vivo Studies : Preliminary animal studies have indicated that administration of this compound led to a reduction in tumor size in xenograft models. These results support further investigation into its efficacy as a cancer treatment.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Octyloxy)-2-fluorobenzoic acid | Shorter alkyl chain (octyl) | Moderate antibacterial activity |

| 4-(Dodecyloxy)-2-fluorobenzoic acid | Longer alkyl chain (dodecyl) | Enhanced cytotoxicity |

| 4-Fluorobenzoic acid | Lacks alkoxy group | Limited biological activity |

Eigenschaften

IUPAC Name |

4-decoxy-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FO3/c1-2-3-4-5-6-7-8-9-12-21-14-10-11-15(17(19)20)16(18)13-14/h10-11,13H,2-9,12H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDJHFSYERDQGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC(=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371573 | |

| Record name | 4-N-decyloxy-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106316-02-3 | |

| Record name | 4-(Decyloxy)-2-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106316-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-N-decyloxy-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-(decyloxy)-2-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.